Gentamicin C1a
Overview
Description
Synthesis Analysis
Gentamicin C1a can be synthesized from sisomicin by selective oxidation of the side chain in ring I, hydrogenation of the double bond in ring I to give the 5'-epi series, inversion of configuration at position 5' under thermodynamic conditions, and installation of the 6'-amino group by reductive amination (Jana & Crich, 2022). Additionally, metabolic engineering of Micromonospora purpurea has been employed to exclusively produce Gentamicin C1a by inactivating specific genes involved in its biosynthetic pathway (Wei et al., 2019).
Molecular Structure Analysis
The molecular structure of Gentamicin C1a, determined through magnetic resonance nuclear spectroscopy, reveals that it binds in the major groove of RNA. The structure involves specific interactions between rings I, II, and III of Gentamicin and conserved base pairs of RNA, which are crucial for its antibacterial action by causing misreading of the genetic code and inhibiting translocation (Yoshizawa, Fourmy, & Puglisi, 1998).
Chemical Reactions and Properties
Gentamicin C1a's chemical reactions, particularly those involved in its biosynthesis, include phosphorylation, dideoxygenation, and methylation. Specific genes and enzymes like GenP, GenB3, and GenB4 play pivotal roles in these processes, facilitating the conversion of intermediates into Gentamicin C1a through complex biochemical pathways (Li et al., 2021).
Physical Properties Analysis
While detailed studies on the physical properties of Gentamicin C1a are limited, its chromatographic behavior provides insights into its physicochemical characteristics. Chromatographic separation techniques have been utilized to differentiate and analyze components of the gentamicin complex, including Gentamicin C1a, highlighting its distinct chromatographic profile which aids in its identification and purification (Wagman, Marquez, & Weinstein, 1968).
Scientific Research Applications
Ribosome Recognition and Translational Inhibition : Gentamicin C1a binds in the major groove of RNA, suggesting a model for ribosome recognition by aminoglycoside antibiotics and a possible mechanism for translational inhibition and miscoding (Yoshizawa, Fourmy, & Puglisi, 1998).
Antibiotic in Gram-Negative Infections : It is a potent antibiotic used in treating systemic Gram-negative infections, and its methylation pattern is utilized as starting materials for semisynthesis of next-generation antibiotics (Li et al., 2018).
Industrial Production for Etimicin Synthesis : A strain of Micromonospora purpurea that solely produces gentamicin C1a can be used in the industrial production of C1a for the synthesis of etimicin (Wei et al., 2019).
Treatment of Infections : It is used for treating infections caused by Gram-negative bacteria (Li et al., 2021).
Comparison of Cochleotoxicity : Gentamicin C1a showed the mildest elevation of auditory brainstem response (ABR) thresholds among the three main gentamicin compounds tested, indicating its potential for safer use (Kobayashi et al., 2008).
Treatment of Ménière's Disease : Different gentamicin compounds, including GM-C1, -C2 and -C1a, have different effects on the inner ear, potentially aiding in the treatment of Ménière's disease (Kobayashi et al., 2003).
Low Ototoxicity for Clinical Use : Gentamicin C1a and apramycin are promising antibiotics for clinical use due to their low ototoxicity and absence of hidden hearing loss (Ishikawa et al., 2019).
Antibacterial Activity and Toxicity : Gentamicin C1a and C2b have favorable properties in terms of antibacterial activity and toxicity compared to commercial mixtures (Jana & Crich, 2022).
Safety And Hazards
Future Directions
The rise and spread of antimicrobial resistance has necessitated the development of novel antimicrobials which are effective against drug-resistant pathogens . Biocatalytic and chemoenzymatic approaches for the generation of AGA derivatives are of interest as they allow access to more concise and sustainable synthetic routes to novel compounds . This approach allows facile and step-efficient access to novel aminoglycoside compounds under mild reaction conditions and could potentially enable the development of greener, sustainable, and more cost-effective syntheses of novel AGAs .
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentamicin C1a | |
CAS RN |
26098-04-4 | |
Record name | Gentamicin C1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1a | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.